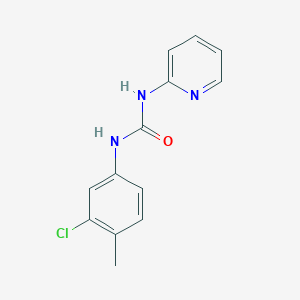![molecular formula C18H29NO2 B5452758 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide](/img/structure/B5452758.png)
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,1-dimethylpropyl groups attached to a phenoxy ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide involves its interaction with specific molecular targets. The phenoxy ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to active sites of enzymes, thereby influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved[3][3].
Comparison with Similar Compounds
Similar Compounds
2,4-bis(1,1-dimethylpropyl)phenol: Shares the phenoxy ring structure but lacks the acetamide group.
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoic acid: Similar structure with a butanoic acid group instead of an acetamide group.
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethylacetamide: Contains an N,N-diethylacetamide group instead of a simple acetamide group.
Uniqueness
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVFYVXMBGSVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-[isopropyl(methyl)amino]acetamide](/img/structure/B5452679.png)

![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5452694.png)

![(2R*,3S*,6R*)-3-phenyl-5-[(4-propyl-5-pyrimidinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5452710.png)

![1-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5452714.png)
![N-(3-ethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5452717.png)
![2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine](/img/structure/B5452718.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5452719.png)
![2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5452727.png)
![7-(3-chloro-2-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5452739.png)
![2-{2-[4-(acetyloxy)-3-bromophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5452745.png)
